Lipophilicity (XLogP3) Advantage Over 4-Cl and 4-CH3 Analogs
The target compound exhibits an XLogP3 of 4.1, computed by PubChem [1]. In contrast, the 4-chloro analog (CID 3471616) has an XLogP3 of 3.8, and the 4-methyl analog (CID 3471615) has an XLogP3 of 3.3 [2]. The increased lipophilicity of the 4-bromo derivative translates to a higher predicted membrane permeability coefficient (log Papp) and potentially stronger hydrophobic interactions with target proteins, which are critical parameters in cell-based assays and in vivo pharmacokinetic studies.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 4-chloro analog (XLogP3 = 3.8); 4-methyl analog (XLogP3 = 3.3) |
| Quantified Difference | +0.3 log units vs. 4-Cl; +0.8 log units vs. 4-CH3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025) |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane diffusion and target engagement, making this compound a more suitable candidate for phenotypic or cell-based screening requiring intracellular target access.
- [1] PubChem Compound Summary for CID 3471617, Computed XLogP3-AA, 2025. View Source
- [2] PubChem Computed XLogP3-AA for 4-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CID 3471616) and 4-methyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CID 3471615), 2025. View Source
